1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
“1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane” is a derivative of fluoro-bicyclo[1.1.1]pentanes (19F-BCPs). After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane derivatives remains a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various bicyclo[1.1.1]pentane species .Physical and Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Bicyclo[1.1.1]pentane (BCP) replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .Properties
IUPAC Name |
1-(chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-2-3-11(15)10(4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRAZVRSYDDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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